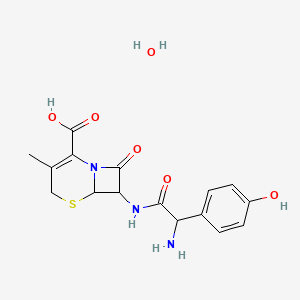
(2-Methyloxolan-2-yl)thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Methyloxolan-2-yl)thiourea is an organosulfur compound that features a thiourea group attached to a 2-methyloxolane ring. Thiourea derivatives are known for their diverse biological and chemical properties, making them valuable in various fields such as organic synthesis, medicinal chemistry, and materials science .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methyloxolan-2-yl)thiourea typically involves the reaction of 2-methyloxolane with thiourea under controlled conditions. One common method is the condensation reaction between 2-methyloxolane and thiourea in the presence of a catalyst such as hydrochloric acid or sulfuric acid. The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. These methods often utilize optimized reaction conditions, including precise temperature control, efficient mixing, and the use of high-purity reagents to ensure consistent product quality. Solvent recovery and recycling techniques are also employed to minimize waste and improve the overall efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
(2-Methyloxolan-2-yl)thiourea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can convert it into corresponding amines.
Substitution: It can participate in nucleophilic substitution reactions, where the thiourea group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, alcohols, or halides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include sulfonyl derivatives, amines, and various substituted thiourea compounds, depending on the specific reagents and conditions used .
Applications De Recherche Scientifique
(2-Methyloxolan-2-yl)thiourea has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound exhibits antibacterial, antioxidant, and anticancer properties, making it valuable in biological research.
Medicine: Its derivatives are explored for potential therapeutic applications, including anti-inflammatory and antimalarial activities.
Industry: It is utilized in the production of dyes, elastomers, and photographic films
Mécanisme D'action
The mechanism of action of (2-Methyloxolan-2-yl)thiourea involves its interaction with various molecular targets and pathways. For instance, its anticancer activity is attributed to its ability to inhibit specific enzymes involved in cell proliferation. The compound can form strong hydrogen bonds with the active sites of these enzymes, thereby blocking their activity and leading to cell death .
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiourea: The parent compound, known for its versatility in organic synthesis and biological applications.
N-Phenylthiourea: A derivative with enhanced biological activity, particularly in antibacterial and anticancer research.
N,N’-Diethylthiourea: Another derivative used in the rubber industry as a vulcanization accelerator
Uniqueness
(2-Methyloxolan-2-yl)thiourea stands out due to its unique combination of the 2-methyloxolane ring and thiourea group, which imparts distinct chemical and biological properties. This combination enhances its solubility, reactivity, and potential for diverse applications compared to other thiourea derivatives .
Propriétés
IUPAC Name |
(2-methyloxolan-2-yl)thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2OS/c1-6(8-5(7)10)3-2-4-9-6/h2-4H2,1H3,(H3,7,8,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXFXMTZNKZRMNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCO1)NC(=S)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,3-Benzenediol, 5-[(1Z)-2-(4-hydroxyphenyl)ethenyl]-](/img/structure/B7887516.png)







![3-amino-1-[3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]-4-(2,4,5-trifluorophenyl)butan-1-one;phosphoric acid;hydrate](/img/structure/B7887581.png)




